molecular formula C16H22ClNO3 B1602410 Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate CAS No. 552868-10-7

Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate

Cat. No.: B1602410
CAS No.: 552868-10-7
M. Wt: 311.8 g/mol
InChI Key: QMADZUIDYBWTFY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been evaluated using X-ray diffraction (XRD) and optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level . The optimized structure was also compared with the crystal structure determined using single-crystal (XRD), and the results were consistent .

Scientific Research Applications

Synthesis of Enantiopure Derivatives

"tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates" are prepared from Boc-Asp-O(t)Bu and other beta-amino acids. These compounds serve as precursors for the synthesis of cis-4-hydroxy delta-lactams and 4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, demonstrating their importance in the enantiopure synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives. This showcases the chemical's utility in creating building blocks for further synthesis of complex molecules (Marin et al., 2004).

Synthesis of Piperidine Derivatives

Research demonstrates the synthesis of "4-Chloropiperidine Hydrochloride" from piperidin-4-one hydrochloride, highlighting the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a key intermediate. This process emphasizes the role of tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate in synthesizing piperidine derivatives, which are crucial in pharmaceutical applications (Zhang Guan-you, 2010).

Molecular Packing Studies

X-ray studies of tert-butyl derivatives reveal intricate molecular packing driven by strong hydrogen bonds, offering insights into the structural properties of these compounds. Such studies are essential for understanding the chemical's behavior in various conditions and its potential applications in material science (Didierjean et al., 2004).

Development of Biologically Active Compounds

Tert-butyl derivatives are critical intermediates in synthesizing biologically active compounds like crizotinib. The synthesis of "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" exemplifies the compound's utility in developing targeted therapies (Kong et al., 2016).

Synthesis of Oxygen Heterocycles

The chemical is also used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This application is crucial for creating novel compounds with potential therapeutic properties (Moskalenko & Boev, 2014).

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate” are currently unknown

Result of Action

The molecular and cellular effects of “this compound” are currently unknown . These effects would be dependent on the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how “this compound” interacts with its targets and exerts its effects . .

Properties

IUPAC Name

tert-butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMADZUIDYBWTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587448
Record name tert-Butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552868-10-7
Record name tert-Butyl 4-(2-chlorophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chlorophenol (20 g, 0.155 mole) in DMF (200 mL), was added cesium carbonate (101 g, 0.311 mole), followed by 4-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester (43.45 g, 0.155 mole). The reaction mixture was heated at 65° C. for 7 hours. The mixture was then filtered and concentrated under reduced. The resulting residue was diluted with ice cold water and the solid obtained was filtered and washed with water. The solid was dissolved in ether, washed with 2.5N aqueous NaOH solution, dried over sodium sulfate and concentrated under reduced pressure to afford 24.24 g (50%) of 4-(2-chloro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester. LCMS: 312.13 (M+1)+, 98.35%. A solution of 4-(2-chloro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (24.2 g, 0.0776 mole) in dioxane.HCl (30 mL), was stirred at ambient temperature for 2 hours. The reaction mixture was then concentrated under reduced pressure and the resulting residue was washed with hexane twice to afford 19.13 g (99.6%) of 4-(2-chloro-phenoxy)-piperidine hydrochloride. LCMS: 248.05 (M+1)+, 92.79%. 1H NMR (DMSO-d6): δ 9.3-8.9 (bs, 2H), 7.5-7.42 (d, 1H), 7.38-7.24 (m, 2H), 7.04-6.94 (t, 2H), 4.8-4.7 (m, 1H), 3.3-3.0 (bd, 4H), 2.2-2.05 (bs, 2H), 2.0-1.8 (bs, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
101 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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